Penicillide is a natural product found in Talaromyces pinophilus, Penicillium simplicissimum, and other organisms with data available.
Penicillide
CAS No.: 55303-92-9
Cat. No.: VC0005814
Molecular Formula: C21H24O6
Molecular Weight: 372.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 55303-92-9 |
---|---|
Molecular Formula | C21H24O6 |
Molecular Weight | 372.4 g/mol |
IUPAC Name | 6-hydroxy-2-[(1S)-1-hydroxy-3-methylbutyl]-1-methoxy-8-methyl-10H-benzo[b][1,5]benzodioxocin-12-one |
Standard InChI | InChI=1S/C21H24O6/c1-11(2)7-15(22)14-5-6-17-18(20(14)25-4)21(24)26-10-13-8-12(3)9-16(23)19(13)27-17/h5-6,8-9,11,15,22-23H,7,10H2,1-4H3/t15-/m0/s1 |
Standard InChI Key | UOWGLBYIKHMCIS-HNNXBMFYSA-N |
Isomeric SMILES | CC1=CC2=C(C(=C1)O)OC3=C(C(=C(C=C3)[C@H](CC(C)C)O)OC)C(=O)OC2 |
SMILES | CC1=CC2=C(C(=C1)O)OC3=C(C(=C(C=C3)C(CC(C)C)O)OC)C(=O)OC2 |
Canonical SMILES | CC1=CC2=C(C(=C1)O)OC3=C(C(=C(C=C3)C(CC(C)C)O)OC)C(=O)OC2 |
Appearance | Off-white solidPurity:≥95% by HPLC |
Introduction
Chemical Identity and Structural Properties of Penicillide
Molecular Characterization
Penicillide is a depsidone-class compound characterized by a fused dibenzodioxocine core. Its IUPAC name, (3R)-3-[(2S)-2-hydroxy-3-(4-methoxy-3-methyl-5-oxo-2,3-dihydrofuran-2-yl)propyl]-5-methoxy-4-methyl-2H-furo[2,3-h]chromen-2-one, reflects its complex polycyclic architecture . Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 372.4 g/mol | |
CAS Number | 55303-92-9 | |
SMILES | COc1c(ccc2Oc3c(O)cc(C)cc3COC(=O)c12)C@@HCC(C)C | |
Solubility | Soluble in DMSO, ethanol, methanol | |
Stability | Stable at -20°C for ≥3 years |
The compound’s stereochemistry, particularly the (3R) and (2S) configurations, is critical for its bioactivity, as epimerization or structural modifications often diminish potency .
Structural Analogs and Derivatives
Penicillide belongs to a family of structurally related compounds, including purpactin A (1'-O-acetylpenicillide), dehydropenicillide, and hydroxypenicillide. Purpactin A, for instance, exhibits enhanced ACAT inhibitory activity compared to penicillide, attributed to its acetyl moiety . A comparative analysis of key analogs is provided below:
Biosynthetic Origins and Natural Occurrence
Fungal Producers
Penicillide is predominantly synthesized by species within the genera Penicillium and Talaromyces. Notable producers include:
Endophytic strains isolated from plants such as Phyllanthus emblica also produce penicillide, suggesting a role in plant-fungal symbiosis, possibly as a chemical defense agent .
Biosynthetic Pathway
The compound is derived via the polyketide synthase (PKS) pathway, with methylation and oxidative coupling steps forming its signature dibenzodioxocine framework. Isotopic labeling studies indicate that the methoxy groups originate from S-adenosylmethionine (SAM), while the lactone ring arises from cyclization of a linear polyketide intermediate .
Biological Activities and Mechanistic Insights
ACAT Inhibition and Cholesterol Metabolism
Penicillide inhibits acyl-CoA-cholesterol acyltransferase (ACAT), an enzyme critical for intracellular cholesterol esterification. By suppressing ACAT activity (IC₅₀: 6.7 µM) , it reduces lipid droplet formation in macrophages, positioning it as a potential therapeutic for atherosclerosis.
Anticancer and Cytotoxic Effects
Penicillide demonstrates cytotoxicity against multiple cancer cell lines:
Mechanistically, it induces apoptosis via mitochondrial membrane depolarization and caspase-3 activation .
Enzyme Modulation
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Calpain Inhibition: Penicillide suppresses m-calpain (IC₅₀: 7.1 µM), a protease implicated in neurodegenerative diseases .
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Oxytocin Receptor Antagonism: At 67 µM, it blocks oxytocin binding, suggesting utility in managing preterm labor .
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α-Glucosidase Inhibition: With an IC₅₀ of 78.4 µM, it may aid in diabetes management by delaying carbohydrate absorption .
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